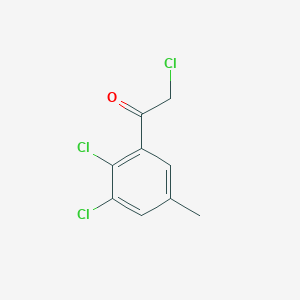

![molecular formula C10H16O4 B1411356 (3aR,5R,6S,6aR)-5-allyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol CAS No. 546141-37-1](/img/structure/B1411356.png)

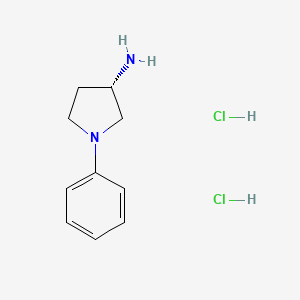

(3aR,5R,6S,6aR)-5-allyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol

Overview

Description

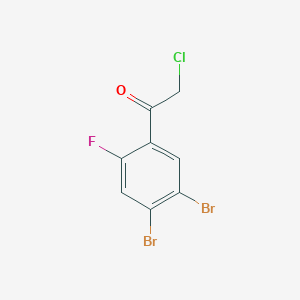

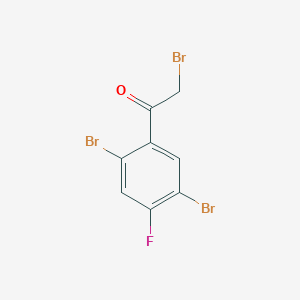

“(3aR,5R,6S,6aR)-5-allyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol” is a chemical compound with the molecular formula CHO . It has an average mass of 408.485 Da and a monoisotopic mass of 408.214813 Da .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including an allyl group, a tetrahydrofuro ring, and a dioxol ring . It also has 4 of 5 defined stereocenters .Physical And Chemical Properties Analysis

The compound is a white crystalline solid . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Scientific Research Applications

Corrosion Inhibition

- Study: Koulou et al. (2020) investigated the use of related compounds as inhibitors for mild steel corrosion in acidic environments. Computational methods highlighted their effectiveness in preventing corrosion, suggesting potential applications in materials science and engineering.

- Koulou et al., 2020

- Study: Srinivas et al. (2017) synthesized derivatives with notable nematicidal activity against certain nematodes and antifungal properties. This indicates potential applications in agriculture for pest control.

- Srinivas et al., 2017

- Study: Fascio et al. (2007) focused on synthesizing novel carbohydrate acridinone derivatives, highlighting the compound's utility in creating new chemical entities, potentially useful in pharmaceuticals or organic chemistry.

- Fascio et al., 2007

- Study: Semjonovs et al. (2015) explored the crystal structure of related compounds, contributing to the understanding of molecular conformations and interactions, valuable in material science and molecular design.

- Semjonovs et al., 2015

- Study: Srinivas et al. (2017) also examined the compound's derivatives for potential anticancer properties, indicating its significance in medicinal chemistry and oncology research.

- Srinivas et al., 2017

- Study: McErlean et al. (2002) explored the stereochemistry of the compound's derivatives in the biosynthesis of specific spiroacetals, relevant to understanding biological processes and synthetic biology.

- McErlean et al., 2002

- Study: Srinivas (2018) synthesized mannose thiazolidinone derivatives using the compound, showcasing its role in the creation of new molecules with potential biological activities.

- Srinivas, 2018

- Study: Yin et al. (2007) utilized derivatives in the preparation of carbocyclic sinefungin, illustrating applications in synthetic organic chemistry and drug development.

- Yin et al., 2007

- Study: Takai et al. (1983) demonstrated the compound's application in allylation and oxidation reactions, significant for organic synthesis methodologies.

- Takai et al., 1983These applications demonstrate the compound's versatility in scientific research, spanning from material science to pharmaceuticals and organic chemistry.

Safety and Hazards

Mechanism of Action

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unknown .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of research in this area .

Action Environment

Factors such as pH, temperature, and presence of other molecules could potentially affect its activity .

properties

IUPAC Name |

(3aR,5R,6S,6aR)-2,2-dimethyl-5-prop-2-enyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-4-5-6-7(11)8-9(12-6)14-10(2,3)13-8/h4,6-9,11H,1,5H2,2-3H3/t6-,7+,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSNJGPKFATXCV-BZNPZCIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)CC=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CC=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,5R,6S,6aR)-5-allyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.